Pyrimidine-4,6-dicarboxylic acid
Overview
Description
Pyrimidine-4,6-dicarboxylic acid is a naturally occurring heterocyclic compound. It is found in many organisms as a building block of biological molecules and is involved in various metabolic pathways. This compound plays a crucial role in the synthesis of purine and pyrimidine bases, which are the building blocks of DNA and RNA. Additionally, it is involved in the regulation of the Krebs cycle during glucose metabolism .
Mechanism of Action
Target of Action
Pyrimidine-4,6-dicarboxylic acid primarily targets Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is a key process in various physiological and pathological conditions.
Mode of Action
It is known that the compound forms monomeric and dimeric complexes with organometallic cores These complexes interact with their targets, potentially altering their function
Biochemical Pathways
This compound is involved in the synthesis of purines and pyrimidines bases, which are the building blocks of DNA and RNA . It also plays a role in the regulation of the Krebs cycle during glucose metabolism . The compound’s influence on these biochemical pathways can have downstream effects on various cellular processes, including cell growth and energy production.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis of monomeric and dimeric complexes has been observed under specific conditions, such as in water or ethanol . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of monomeric and dimeric complexes with the organometallic fac- [M (CO)3]+ (M = Re and 99mTc) moiety . These complexes are models for future design of imaging, therapeutic and theranostic radiopharmaceuticals .
Molecular Mechanism
It has been observed to form complexes with organometallic fac- [M (CO)3]+ (M = Re and 99mTc) moiety
Metabolic Pathways
Pyrimidine-4,6-dicarboxylic acid is involved in the synthesis of purines and pyrimidines bases, which are the building blocks of DNA and RNA, and regulation of the Krebs cycle during glucose metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate. Another method includes a zinc chloride-catalyzed three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride and ammonium iodide in three-component reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, especially with organometallic compounds, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organometallic reagents such as rhenium and technetium complexes
Major Products: The major products formed from these reactions include monomeric and dimeric complexes with organometallic cores, such as fac-[M(CO)3]+ (M = rhenium and technetium) .
Scientific Research Applications
Pyrimidine-4,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of organometallic complexes.
Biology: Plays a role in the synthesis of nucleic acids and the regulation of metabolic pathways.
Medicine: Potential use in the design of radiopharmaceutical probes for imaging and therapeutic purposes
Industry: Utilized in the production of biodegradable polyesters and other polymers.
Comparison with Similar Compounds
- Pyrimidine-2,4-dicarboxylic acid
- Pyrimidine-5,6-dicarboxylic acid
- Pyrimidine-4,5-dicarboxylic acid
Comparison: Pyrimidine-4,6-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups at the 4 and 6 positions on the pyrimidine ring. This unique structure allows it to form specific complexes with organometallic cores, making it valuable in radiopharmaceutical applications .
Properties
IUPAC Name |
pyrimidine-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOKRXVAACBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286236 | |
Record name | pyrimidine-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-02-1 | |
Record name | 16490-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrimidine-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-4,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond collagenase inhibition, are there other potential applications for Pyrimidine-4,6-dicarboxylic acid and its derivatives?
A2: Yes, this compound has demonstrated versatility in coordination chemistry. It can act as a ligand, forming three-dimensional coordination polymers with lanthanide metals. [] These polymers exhibit interesting luminescent properties, particularly with Sm(3+), Eu(3+), Tb(3+), and Dy(3+) ions. [] This luminescence opens up potential applications in areas like optical materials and sensing.
Q2: Has the structural diversity of compounds containing this compound been explored, and if so, what factors influence the resulting structures?
A3: Research shows that the reaction conditions significantly impact the structural outcome when using this compound as a building block. [] Factors like pH, temperature, and the presence of other ions can lead to in-situ formation of byproducts (e.g., oxalate, formate), which can then be incorporated into the final structures alongside this compound. [] This sensitivity allows for the creation of a diverse range of compounds with potentially tailored properties.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives, particularly regarding their inhibitory activity?
A4: While the provided abstracts mention the use of this compound diamides as collagenase inhibitors, they lack detailed SAR studies. [, ] Further research is needed to understand how modifications to the diamide structure (e.g., substituents on the nitrogen atoms) affect the inhibitory potency and selectivity against different collagenase subtypes.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Although not explicitly stated in the provided abstracts, characterization of this compound derivatives likely involves a combination of techniques common in organic and coordination chemistry. These may include:
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